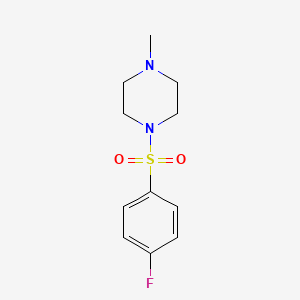

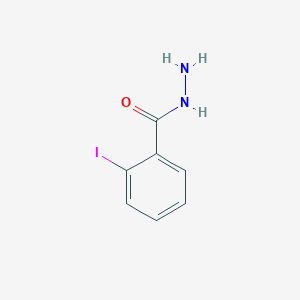

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Übersicht

Beschreibung

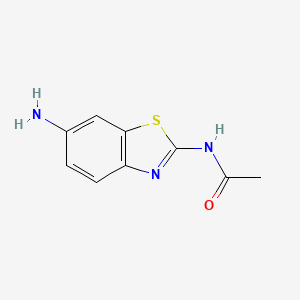

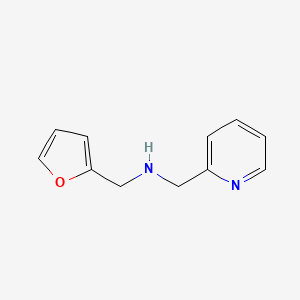

The compound 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a derivative of phenylpiperazine, a class of organic compounds that have been extensively studied due to their diverse biological activities. Phenylpiperazine derivatives are known for their potential in various applications, including as acaricides, which are agents that kill mites and ticks, and as enzyme inhibitors, which can affect various biochemical pathways.

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, such as 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, involves multiple steps. The process starts with the sulfonylation of 2-substituted 4-methylaniline using chlorosulfonic acid, followed by reduction, alkylation, cyclization, and finally, N-substitution reactions with various reagents . Another synthesis method involves the reaction of 1-phenylpiperazine with different alkyl/arylsulfonyl chlorides under controlled pH conditions using water as a reaction medium . These methods result in a variety of phenylpiperazine derivatives characterized by spectral data from techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS .

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is crucial in determining their biological activity. The presence of the sulfonyl group and the substitution pattern on the phenyl ring play a significant role in the activity of these compounds. For instance, the 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have shown good acaricidal activity, with the trifluoromethylsulfonyl substituted compound exhibiting the highest level of activity against various mite species .

Chemical Reactions Analysis

Phenylpiperazine derivatives undergo various chemical reactions during their synthesis and application. For example, the N-Boc protection of amines, a reaction used to protect the amine group during synthesis, can be catalyzed by 1,4-disulfopiperazine-1,4-diium chloride, a dicationic ionic catalyst derived from piperazine. This reaction is characterized by chemoselectivity, short reaction times, and high yields without solvent interference .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives are influenced by their molecular structure. The synthesized compounds are typically characterized using spectral data, which provides information about their chemical environment and the presence of functional groups. The biological activity of these compounds, such as enzyme inhibition, is often evaluated through studies that measure their inhibitory potency against target enzymes like α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Some derivatives have been found to be moderate inhibitors of these enzymes, with certain compounds showing better potency against specific enzymes .

Wissenschaftliche Forschungsanwendungen

Resolution and Absolute Configuration Determination

The compound has been used in the resolution of nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, helping determine the absolute configuration of its active enantiomer. This process involves chromatographic separation and an asymmetric synthesis approach (Tucker & Chesterson, 1988).

Muscarinic Antagonists Development

Structural activity studies on phenylsulfonylphenylmethylpiperazine derivatives have led to the discovery of selective antagonists for the muscarinic M2 receptor, showing the compound's potential in developing targeted therapies for conditions involving muscarinic receptors (Kozlowski et al., 2000).

Spectroscopic Studies

DFT, ab initio, and FT-IR studies of sulfonamide triazenes structure have provided insights into the vibrational frequencies and visible spectra of compounds containing the sulfonamide moiety, including interactions with cyclic amines like 4-methylpiperazine (Dabbagh et al., 2008).

Polymer Electrolytes Synthesis

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized using an activated fluorophenyl-amine reaction, demonstrating the compound's role in creating materials with precise cation functionality for fuel cells and other applications (Kim et al., 2011).

Synthesis of Sulfonamides

A new synthesis method for sulfonamides via aminolysis of p-nitrophenylsulfonates was developed, yielding potent and selective adenosine A2B receptor antagonists. This method overcomes the limitations of standard reactions, providing a pathway for synthesizing sulfonamide structures with improved yields and activity (Yan et al., 2006).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds enhance plant resistance and could serve as effective treatments for agricultural diseases (Shi et al., 2015).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study and application of “1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine” and related compounds could involve further exploration of their synthesis methods, particularly the use of fluorosulfonyl radicals . Additionally, more research could be conducted into their potential applications in organic synthesis, chemical biology, drug discovery, and materials science .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGBFQDACFDOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354286 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine | |

CAS RN |

125926-53-6 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)

![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)